An In-depth Technical Guide to 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
An In-depth Technical Guide to 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
An In-depth Technical Guide to 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine
CAS Number: 886364-23-4
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its chemical identity, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and methods for its analytical characterization. Furthermore, it explores the potential applications of this molecule as a versatile building block in the synthesis of more complex pharmaceutical agents, drawing on the well-established biological significance of the 1,4-benzodiazepine scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and utilization of novel heterocyclic compounds.
Introduction: The Significance of the 1,4-Benzodiazepine Scaffold
The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities.[3] Since the discovery of chlordiazepoxide in the 1950s, benzodiazepine derivatives have been extensively developed as anxiolytics, sedatives, anticonvulsants, and muscle relaxants.[4] Their therapeutic effects are primarily mediated through the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.[4]
The versatility of the benzodiazepine scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. The introduction of various substituents at different positions on the benzodiazepine ring system can modulate its potency, selectivity, and pharmacokinetic properties. The subject of this guide, 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, is a functionalized derivative that holds promise as a key intermediate in the synthesis of novel drug candidates. The tert-butyloxycarbonyl (Boc) protecting group at the 4-position offers a strategic handle for further chemical elaboration, while the methyl group at the 9-position can influence the molecule's conformational flexibility and interaction with biological targets.
This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound, covering its synthesis, characterization, and potential applications.
Chemical Identity and Physicochemical Properties
4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is a white to off-white solid at room temperature. Its key identifying information and physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 886364-23-4 | [1] |
| Molecular Formula | C₁₅H₂₂N₂O₂ | [1] |
| Molecular Weight | 262.35 g/mol | [1] |
| IUPAC Name | tert-butyl 9-methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine-4-carboxylate | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not reported in the literature | N/A |
| Boiling Point | Not reported in the literature | N/A |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol | N/A |
Proposed Synthesis and Experimental Protocol
Proposed Synthetic Pathway
The proposed two-step synthesis starts from commercially available 2-amino-3-methylbenzylamine and involves the reductive amination with a protected aminoacetaldehyde, followed by the introduction of the Boc protecting group.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine
-
To a solution of 2-amino-3-methylbenzylamine (1.0 eq) in 1,2-dichloroethane (DCE) is added N-Boc-aminoacetaldehyde (1.1 eq).
-
The reaction mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired product.
Step 2: Synthesis of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine
-
To a solution of 9-methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine (1.0 eq) in dichloromethane at 0 °C is added triethylamine (1.5 eq).
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) dissolved in dichloromethane is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the final product, 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.
Analytical Characterization
The structural confirmation and purity assessment of the synthesized 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine should be performed using a combination of standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the diazepine ring, the methyl group, and the tert-butyl group of the Boc protecting group. The chemical shifts and coupling patterns will be consistent with the proposed structure.
-
¹³C NMR: The carbon NMR spectrum should display the expected number of signals corresponding to the different carbon environments in the molecule, including the aromatic carbons, the aliphatic carbons of the diazepine ring, the methyl carbon, and the carbons of the Boc group.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by determining its accurate mass. The expected [M+H]⁺ ion would be observed at m/z 263.1754.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H stretch (if the Boc protection is incomplete or for the intermediate), C-H stretches (aromatic and aliphatic), and the C=O stretch of the carbamate group in the Boc protecting group.
Applications in Drug Discovery and Development
4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The Boc protecting group can be readily removed under acidic conditions, revealing a secondary amine that can be further functionalized.
Caption: Derivatization of the title compound for library synthesis.
This allows for the introduction of a wide variety of substituents at the 4-position, enabling the exploration of the structure-activity relationship (SAR) of novel benzodiazepine derivatives. For example, acylation or alkylation of the deprotected amine can lead to the synthesis of novel amides or tertiary amines, which may exhibit unique pharmacological profiles. The strategic placement of the methyl group at the 9-position can also be exploited to probe specific interactions within the binding pockets of target proteins.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is not publicly available, general precautions for handling similar chemical compounds should be followed. Based on the SDS for the related compound 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine, this class of compounds may cause skin and eye irritation.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is a valuable heterocyclic compound with significant potential as a building block in drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, methods for its characterization, and its potential applications. The strategic incorporation of the Boc protecting group and the methyl substituent on the 1,4-benzodiazepine scaffold makes this compound an attractive starting material for the synthesis of diverse libraries of novel molecules with the potential for a wide range of biological activities. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
-
MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
-
PubChem. 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. [Link]
-
Université Laval. Synthesis and biological evaluation of novel 1,4-benzodiazepin-3-one derivatives. [Link]
-
National Institutes of Health. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. [Link]
-
National Institutes of Health. Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. [Link]
-
Austin Publishing Group. Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. [Link]
-
International Union of Crystallography. 4-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-5-carbaldehyde. [Link]
-
ResearchGate. Solid-phase synthesis of 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine derivatives. [Link]
-
ResearchGate. Synthesis and Biological Evaluation of Novel Rigid 1,4-Benzodiazepine- 2,5-dione Chimeric Scaffolds. [Link]
-
ResearchGate. 4-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-5-carbaldehyde. [Link]
